molecular formula C14H8Cl2N2O B5757180 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5757180
M. Wt: 291.1 g/mol
InChI Key: IDTXASRHPBHQAC-UHFFFAOYSA-N
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Description

3,5-Bis(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at the 3- and 5-positions with 2-chlorophenyl groups. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atoms and the planar aromatic rings. Its molecular formula is C₁₆H₁₀Cl₂N₂O, with a molecular weight of 333.18 g/mol .

Properties

IUPAC Name

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXASRHPBHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chlorobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated molecules to form new heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl rings, while cycloaddition reactions can result in the formation of new heterocyclic compounds.

Scientific Research Applications

Chemistry: 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Key Differences :

  • Metabolic Stability : Thiadiazoles are generally more resistant to oxidative degradation compared to oxadiazoles, making them favorable in drug design .

Comparison with Other 1,2,4-Oxadiazole Derivatives

Anticancer Agents

3,5-Diaryl-1,2,4-oxadiazoles are prominent in oncology research. Substituents critically influence activity:

Compound Substituents Biological Activity Mechanism of Action References
This compound 2-Chlorophenyl Moderate cytotoxicity, Hsp60 modulation Apoptosis induction, protein folding disruption
3,5-Di(pyridin-3-yl)-1,2,4-oxadiazole Pyridinyl Nicotinic receptor modulation (EC₅₀ ~ 1 µM) Positive allosteric modulation of α4β2α5 nAChRs
3,5-Bis(4-nitrophenyl)-1,2,4-oxadiazole Nitrophenyl High cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) Topoisomerase II inhibition, DNA damage

Key Insights :

  • Chlorophenyl vs. Nitrophenyl : Nitro groups enhance electron-deficient character, improving DNA intercalation but increasing toxicity .
  • Pyridinyl Substituents : Improve water solubility and receptor-binding specificity compared to chlorophenyl groups .

Energetic Materials

1,2,4-Oxadiazoles with nitro or furazan groups are used in explosives due to their high nitrogen content and stability:

Compound Substituents Detonation Velocity (m/s) Sensitivity Applications References
This compound 2-Chlorophenyl N/A Low Ligand synthesis
LLM-191 (3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole) Nitrofurazan 9053 High (IS = 12.5 J) Melt-cast explosives
BODN (Bis(1,2,4-oxadiazole)bis(methylene) dinitrate) Methylene dinitrate 8600 Moderate Insensitive munitions

Key Differences :

  • Chlorophenyl Groups : Provide thermal stability but lack the energetic performance of nitro/furazan derivatives .
  • Nitro Groups : Increase detonation velocity but reduce safety due to sensitivity .

Metal Complexation Behavior

This compound forms stable complexes with transition metals, though its efficacy varies compared to pyridyl-substituted analogs:

Ligand Metal Ions Cell Viability Reduction (MDA-MB-231) Application References
This compound CuII, NiII, ZnII ≤10% (without carrier) Catalysis, imaging
3,5-Bis(2′-pyridyl)-1,2,4-oxadiazole CuII, NiII 58% (with Lipofectamine) Anticancer metallodrugs

Key Insight : Pyridyl groups enhance cellular uptake and cytotoxicity compared to chlorophenyl derivatives .

Q & A

Q. What are the standard synthetic routes for 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization of amidoxime intermediates. Two primary methods are:

  • Amidoxime-Acid Chloride Cyclization : React benzamidoximes with acid chlorides (e.g., 2-chlorobenzoyl chloride) in a polar solvent (e.g., DMSO) under reflux, followed by purification via crystallization (yield: 58–65%) .
  • Superbase-Mediated Synthesis : Amidoximes and carboxylic acid esters react in NaOH/DMSO at room temperature, enabling one-pot synthesis with reduced energy input .

Key Parameters :

MethodSolventTemperatureYield (%)Reference
Amidoxime cyclizationDMSOReflux58–65
Superbase (NaOH/DMSO)DMSORTNot reported

Q. How is the compound characterized structurally?

Characterization involves:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.66–8.26 ppm (aromatic protons) and 122.7–176.1 ppm (oxadiazole carbons) .
  • IR : Stretching vibrations at ~1591 cm⁻¹ (C=N) and ~1099 cm⁻¹ (C-O) .
    • Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., [M+H]+ m/z 360.1722) .
    • Elemental Analysis : Matches calculated C, H, N, Cl, and S content within 0.4% deviation .

Q. What biological activities have been reported for this compound?

  • Anticancer Activity : Significant cytotoxicity against DU 145 prostate cancer cells (IC₅₀ < 10 µM) via apoptosis induction, though moderate toxicity to HEK-293 normal cells is noted .
  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Toxicity Profile : LD₅₀ of 50–100 µg/mL in brine shrimp (Artemia salina), indicating potential ecological risks .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives?

Tools like Multiwfn enable:

  • Electron Density Analysis : Topological studies of bond critical points (BCPs) to predict reactivity .
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions for targeted modifications .
  • Docking Studies : Simulate interactions with biological targets (e.g., DNA or enzymes) to guide synthesis .

Q. What strategies improve synthetic yield and purity?

  • Solvent Optimization : Prolonged reflux in DMSO enhances cyclization efficiency but may require reduced pressure distillation to remove byproducts .
  • Catalyst Screening : Adding glacial acetic acid accelerates Schiff base formation in derivative synthesis .
  • Purification : Sequential crystallization (water-ethanol) removes unreacted precursors, improving purity to >95% .

Q. How do metal complexes of this compound enhance bioactivity?

Cu(II), Ni(II), and Zn(II) complexes exhibit:

  • DNA Binding : Intercalation or groove-binding via planar aromatic rings, monitored via UV-Vis hypochromism .
  • Antiproliferative Effects : Cu(II) complexes show 2–3× higher cytotoxicity than the free ligand against carcinoma cells .
  • Stability Studies : Chelation improves metabolic stability in physiological conditions (pH 7.4, 37°C) .

Q. How should researchers address contradictions in cytotoxicity data?

  • Selectivity Index (SI) : Calculate SI = (IC₅₀ normal cells)/(IC₅₀ cancer cells). SI < 1 indicates non-selectivity, as seen in HEK-293 vs. DU 145 studies .
  • Mechanistic Profiling : Use flow cytometry to distinguish apoptosis (caspase activation) from necrosis (membrane integrity loss) .
  • Dose Optimization : Test lower concentrations (1–10 µM) to minimize off-target effects while retaining efficacy .

Q. What role do substituents play in modulating biological activity?

  • Chlorophenyl vs. Pyridyl : 2-Chlorophenyl enhances lipophilicity (logP ~3.5), improving membrane permeability, while pyridyl groups enable metal coordination .
  • Positional Isomerism : 3,5-Bis(3-chlorophenyl) derivatives show 20% higher antimicrobial activity than 2-chloro analogs due to steric effects .

Methodological Guidelines

  • Synthesis Reproducibility : Always report reaction time, solvent purity, and drying methods (e.g., molecular sieves for absolute ethanol) .
  • Data Validation : Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability assays (e.g., MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

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